molecular formula C17H20N4O B6967082 3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide

3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide

Cat. No.: B6967082
M. Wt: 296.37 g/mol
InChI Key: VGNVXZWJNCCORJ-UHFFFAOYSA-N
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Description

3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with an amino group and a carboxamide group The compound also contains a cyclopentyl ring attached to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the amino group and the carboxamide group. The cyclopentyl and 3-methylphenyl groups are then attached through a series of substitution reactions.

    Formation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as diaminomaleonitrile and diketones.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of Cyclopentyl and 3-Methylphenyl Groups: These groups can be attached through Friedel-Crafts alkylation reactions using cyclopentyl halides and 3-methylphenyl halides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule for studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrazine-2-carboxamide: A simpler analog with a phenyl group instead of the cyclopentyl and 3-methylphenyl groups.

    N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide: A compound with a trifluoromethyl group, showing different electronic properties.

Uniqueness

3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-amino-N-[1-(3-methylphenyl)cyclopentyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-5-4-6-13(11-12)17(7-2-3-8-17)21-16(22)14-15(18)20-10-9-19-14/h4-6,9-11H,2-3,7-8H2,1H3,(H2,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNVXZWJNCCORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)NC(=O)C3=NC=CN=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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